Ethyl 3-ethynylbenzoate
Overview
Description
Ethyl 3-ethynylbenzoate is an organic compound with the molecular formula C11H10O2 It is an ester derived from benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and the hydrogen atom in the benzene ring is replaced by an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-ethynylbenzoate can be synthesized through several methods. One common method involves the reaction of ethyl 3-bromobenzoate with a suitable base, such as potassium tert-butoxide, in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction, where the ethynyl group is introduced to the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale Sonogashira coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reagents and catalysts safely and efficiently.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-ethynylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxygen-containing functional groups.
Reduction: The ethynyl group can be reduced to form an ethyl group or other hydrogen-containing functional groups.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and halogenating agents, such as bromine and iodine.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alkanes and alkenes.
Substitution: Products include halogenated benzoates and other substituted benzoates.
Scientific Research Applications
Ethyl 3-ethynylbenzoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-ethynylbenzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Ethyl 3-ethynylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-ethylbenzoate: This compound has an ethyl group instead of an ethynyl group. It has different chemical properties and reactivity.
Ethyl benzoate: This compound lacks the ethynyl group and has different applications and reactivity.
Mthis compound: This compound has a methyl group instead of an ethyl group. It has similar chemical properties but different physical properties.
Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Ethyl 3-ethynylbenzoate is a compound with notable biological activities that have garnered interest in various scientific fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
This compound (C11H10O2) is an ethynyl-substituted benzoate that serves as a versatile building block in organic synthesis. Its structure includes an ethynyl group, which enhances its reactivity and interaction with biological targets. The compound is primarily used in the study of enzyme-catalyzed reactions and as a probe to investigate biological processes.
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that modulate the activity of enzymes and other proteins. This modulation can result in significant changes in cellular processes and functions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been evaluated for its effectiveness against various human pathogens. In one study, the compound exhibited significant antimicrobial activity against strains such as Bacillus subtilis and Pseudomonas aeruginosa, showing minimum inhibitory concentrations (MIC) as low as 3.9 μg/ml .
Antibiofilm Activity
In addition to its antimicrobial effects, this compound has demonstrated antibiofilm formation capabilities. This property is crucial for preventing biofilm-associated infections, which are notoriously difficult to treat due to their protective matrix .
Wound Healing Properties
The compound has also been investigated for its wound healing activities. Studies have shown that it promotes healing in model organisms, suggesting potential applications in topical formulations for wound care .
Case Studies and Experimental Data
The following table summarizes key findings from research studies on the biological activities of this compound:
Applications in Scientific Research
This compound is utilized in various scientific applications:
- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
- Biological Studies : The compound is used to probe enzyme-catalyzed reactions and understand biological mechanisms.
- Pharmaceutical Development : Its antimicrobial and wound healing properties make it a candidate for developing new therapeutic agents .
Properties
IUPAC Name |
ethyl 3-ethynylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-9-6-5-7-10(8-9)11(12)13-4-2/h1,5-8H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZFWJVCPSJKGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573864 | |
Record name | Ethyl 3-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178742-95-5 | |
Record name | Ethyl 3-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-ethynylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.